An In-depth Technical Guide to 1,2-Aceanthrylenedione: Chemical Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1,2-Aceanthrylenedione: Chemical Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Aceanthrylenedione, also known as aceanthrenequinone, is a polycyclic aromatic dione with a rigid, planar structure. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known chemical reactivity. While direct biological data on 1,2-Aceanthrylenedione is limited, this guide explores the cytotoxic potential of its derivatives, suggesting a possible avenue for future research in drug discovery. Detailed experimental protocols for its use in hydroxyalkylation reactions are provided, alongside a summary of available spectroscopic data.
Chemical Structure and Identification
1,2-Aceanthrylenedione is a tricyclic aromatic compound featuring a fused five-membered ring containing two ketone groups. Its chemical structure is characterized by the IUPAC name aceanthrylene-1,2-dione.
Chemical Identifiers:
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CAS Number: 6373-11-1[2]
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Canonical SMILES: C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O[1]
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InChI Key: YAIBDWAANBTYIA-UHFFFAOYSA-N[1]
Physicochemical Properties
1,2-Aceanthrylenedione is an orange-red to orange-brown solid.[3] A summary of its key physical and computed properties is presented in Table 1.
Table 1: Physicochemical Properties of 1,2-Aceanthrylenedione
| Property | Value | Source |
| Melting Point | 270-273 °C | [4] |
| Appearance | Orange-red to orange-brown powder | [3] |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 232.052429 g/mol | PubChem |
| Monoisotopic Mass | 232.052429 g/mol | [3] |
| Topological Polar Surface Area | 34.1 Ų | [3] |
| Heavy Atom Count | 18 | [3] |
Spectroscopic Data
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Infrared (IR) Spectroscopy: An FTIR spectrum of 1,2-Aceanthrylenedione (in a mull) is available and referenced in PubChem, provided by Sigma-Aldrich.[5] The spectrum would be expected to show strong characteristic carbonyl (C=O) stretching bands.
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Mass Spectrometry: Mass spectral data for the related compound 1,2-Acenaphthylenedione is available through the NIST WebBook, which can provide insights into the fragmentation patterns of this class of compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible 1H or 13C NMR data for 1,2-Aceanthrylenedione has been identified in the current search. The acquisition and full assignment of its NMR spectra would be a valuable contribution to the chemical literature.
Chemical Synthesis and Reactivity
Hydroxyalkylation Reactions with Arenes
1,2-Aceanthrylenedione undergoes hydroxyalkylation reactions with various arenes in the presence of a Brønsted superacid such as triflic acid (CF₃SO₃H).[6] These reactions proceed in good yields and with high regioselectivity, leading to the formation of condensation products.[6] The proposed mechanism involves the formation of a superelectrophilic dicationic intermediate.[6]
Experimental Protocol: General Procedure for Hydroxyalkylation of 1,2-Aceanthrylenedione with Arenes [6]
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To a solution of the arene (e.g., benzene) is added 1,2-Aceanthrylenedione.
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Triflic acid (CF₃SO₃H) is then added to the mixture.
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The reaction mixture is stirred at room temperature.
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Upon completion, the reaction is quenched by the addition of water.
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The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).
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The combined organic layers are washed thoroughly with water and then brine.
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The solution is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.
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The crude product is purified by column chromatography if necessary.
Caption: Experimental workflow for the superacid-catalyzed hydroxyalkylation of 1,2-Aceanthrylenedione.
Biological Activity and Potential Applications
Direct studies on the biological activity of 1,2-Aceanthrylenedione are not available in the current literature. However, research into its derivatives suggests that the aceanthrylene scaffold may be of interest in the development of novel therapeutic agents.
Cytotoxicity of Spiro-Fused Aceanthrylene Derivatives
A study by Bakulina et al. investigated the in vitro antiproliferative activity of a series of 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines spiro-fused to an aceanthrylene-1(2H)-one framework.[7] These derivatives were tested against a panel of human and murine cancer cell lines.
The study found that the synthesized spiro-fused derivatives significantly reduced cell proliferation in a time- and concentration-dependent manner.[7] Notably, the K562 (human erythroleukemia) and B16 (murine melanoma) cell lines were the most sensitive, with IC₅₀ values in the low micromolar range.[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTS Assay) [7]
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Cell Culture: Human cancer cell lines (e.g., K562, HeLa, Sk-mel-2, U2OS) and murine melanoma cells (B16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The test compounds (spiro-fused aceanthrylene derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.
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Incubation: The plates are incubated for a specified period (e.g., 72 hours).
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MTS Assay: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
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Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
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Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.
Caption: Workflow for the in vitro cytotoxicity assessment using the MTS assay.
Signaling Pathways
There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by 1,2-Aceanthrylenedione or its derivatives. The study on the spiro-fused derivatives did note an increase in cells with decreased mitochondrial membrane potential, suggesting a potential impact on mitochondrial function and apoptosis.[7] However, further investigation is required to elucidate the precise molecular mechanisms and signaling cascades involved.
Conclusion and Future Directions
1,2-Aceanthrylenedione is a well-characterized polycyclic aromatic dione with established synthetic utility in superacid-catalyzed reactions. While its own biological profile remains largely unexplored, the demonstrated cytotoxicity of its derivatives against various cancer cell lines highlights the potential of the aceanthrylene scaffold as a starting point for the design of novel antineoplastic agents.
Future research should focus on:
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Developing and publishing a detailed, optimized synthesis protocol for 1,2-Aceanthrylenedione.
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Acquiring and fully assigning its 1H and 13C NMR spectra.
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Conducting in-depth in vitro studies to determine the cytotoxicity of 1,2-Aceanthrylenedione itself against a broad panel of cancer cell lines.
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Investigating the mechanism of action of any observed cytotoxic effects, including the identification of specific molecular targets and modulated signaling pathways.
Such studies will be instrumental in unlocking the full potential of 1,2-Aceanthrylenedione and its derivatives in the field of medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antineoplastics in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 3. Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. scienceopen.com [scienceopen.com]
- 7. repository.lsu.edu [repository.lsu.edu]




